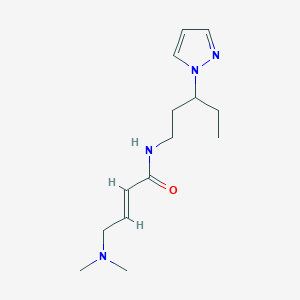
(E)-4-(Dimethylamino)-N-(3-pyrazol-1-ylpentyl)but-2-enamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(E)-4-(Dimethylamino)-N-(3-pyrazol-1-ylpentyl)but-2-enamide, also known as J147, is a synthetic compound that has gained attention in recent years due to its potential as a treatment for neurodegenerative diseases such as Alzheimer's and Parkinson's. J147 was first identified through a screening process of compounds that were able to improve memory in aged rats.
Mecanismo De Acción
The exact mechanism of action of (E)-4-(Dimethylamino)-N-(3-pyrazol-1-ylpentyl)but-2-enamide is not fully understood, but it is believed to work through a number of different pathways. (E)-4-(Dimethylamino)-N-(3-pyrazol-1-ylpentyl)but-2-enamide has been shown to activate the transcription factor ATF4, which regulates the expression of genes involved in cellular stress response and protein folding. (E)-4-(Dimethylamino)-N-(3-pyrazol-1-ylpentyl)but-2-enamide has also been shown to inhibit the activity of the enzyme phosphodiesterase-4 (PDE4), which is involved in the breakdown of cyclic adenosine monophosphate (cAMP). By inhibiting PDE4, (E)-4-(Dimethylamino)-N-(3-pyrazol-1-ylpentyl)but-2-enamide increases cAMP levels, which can lead to increased BDNF expression and improved neuronal function.
Biochemical and Physiological Effects
(E)-4-(Dimethylamino)-N-(3-pyrazol-1-ylpentyl)but-2-enamide has been shown to have a number of biochemical and physiological effects in animal models. In addition to its effects on memory and cognitive function, (E)-4-(Dimethylamino)-N-(3-pyrazol-1-ylpentyl)but-2-enamide has been shown to reduce inflammation and oxidative stress in the brain, as well as improve mitochondrial function. (E)-4-(Dimethylamino)-N-(3-pyrazol-1-ylpentyl)but-2-enamide has also been shown to increase levels of BDNF and other neuroprotective proteins, and to promote the growth and survival of neurons.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of (E)-4-(Dimethylamino)-N-(3-pyrazol-1-ylpentyl)but-2-enamide is that it has been extensively studied in animal models, and has been shown to have a number of potential therapeutic benefits. However, one limitation is that the exact mechanism of action is not fully understood, and more research is needed to fully elucidate the pathways involved. Additionally, (E)-4-(Dimethylamino)-N-(3-pyrazol-1-ylpentyl)but-2-enamide has not yet been tested in human clinical trials, so its safety and efficacy in humans is not yet known.
Direcciones Futuras
There are a number of potential future directions for research on (E)-4-(Dimethylamino)-N-(3-pyrazol-1-ylpentyl)but-2-enamide. One area of interest is in developing more potent and selective analogs of (E)-4-(Dimethylamino)-N-(3-pyrazol-1-ylpentyl)but-2-enamide, which could have improved therapeutic efficacy. Another area of interest is in exploring the potential of (E)-4-(Dimethylamino)-N-(3-pyrazol-1-ylpentyl)but-2-enamide as a treatment for other neurodegenerative diseases, such as Huntington's disease and amyotrophic lateral sclerosis (ALS). Finally, more research is needed to fully understand the mechanism of action of (E)-4-(Dimethylamino)-N-(3-pyrazol-1-ylpentyl)but-2-enamide, and to determine its safety and efficacy in human clinical trials.
Métodos De Síntesis
(E)-4-(Dimethylamino)-N-(3-pyrazol-1-ylpentyl)but-2-enamide is synthesized through a multi-step process that involves the coupling of two key intermediates. The first intermediate is 3-(2,4-dimethoxyphenyl)acrylic acid, which is reacted with methylamine to form the corresponding amide. The second intermediate is 3-bromo-1-(3-pyrazol-1-ylpropyl)benzene, which is reacted with 1,5-dibromopentane to form the corresponding di-bromo compound. The two intermediates are then coupled together using palladium catalysis to form (E)-4-(Dimethylamino)-N-(3-pyrazol-1-ylpentyl)but-2-enamide.
Aplicaciones Científicas De Investigación
(E)-4-(Dimethylamino)-N-(3-pyrazol-1-ylpentyl)but-2-enamide has been extensively studied for its potential as a treatment for neurodegenerative diseases. In animal models, (E)-4-(Dimethylamino)-N-(3-pyrazol-1-ylpentyl)but-2-enamide has been shown to improve memory and cognitive function, as well as reduce inflammation and oxidative stress in the brain. (E)-4-(Dimethylamino)-N-(3-pyrazol-1-ylpentyl)but-2-enamide has also been shown to increase levels of brain-derived neurotrophic factor (BDNF), a protein that plays a key role in the growth and survival of neurons.
Propiedades
IUPAC Name |
(E)-4-(dimethylamino)-N-(3-pyrazol-1-ylpentyl)but-2-enamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H24N4O/c1-4-13(18-12-6-9-16-18)8-10-15-14(19)7-5-11-17(2)3/h5-7,9,12-13H,4,8,10-11H2,1-3H3,(H,15,19)/b7-5+ |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LYROPPLPJLDUPH-FNORWQNLSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(CCNC(=O)C=CCN(C)C)N1C=CC=N1 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCC(CCNC(=O)/C=C/CN(C)C)N1C=CC=N1 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H24N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
264.37 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(E)-4-(Dimethylamino)-N-(3-pyrazol-1-ylpentyl)but-2-enamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

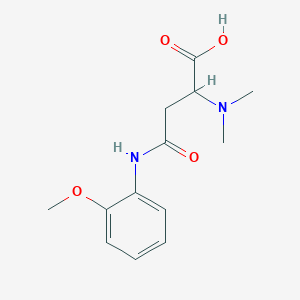

![ethyl 2-[[2-[1-[(4-methylphenyl)methyl]indol-3-yl]sulfanylacetyl]amino]-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate](/img/structure/B2911722.png)
![2-(3,5-dimethylisoxazol-4-yl)-N-(2-(6-(ethylthio)-4-(isopropylamino)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)acetamide](/img/structure/B2911723.png)
![[4-(3,4-Dimethyl-benzenesulfonyl)-piperazin-1-yl]-morpholin-4-yl-methanone](/img/structure/B2911724.png)
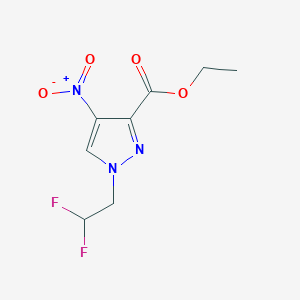

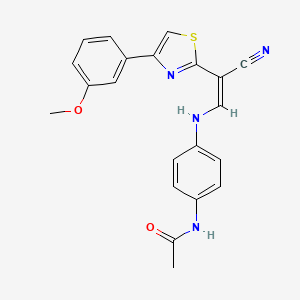
![5-{[(4-Fluorophenyl)methyl]amino}-1,3,4-thiadiazole-2-thiol](/img/structure/B2911732.png)
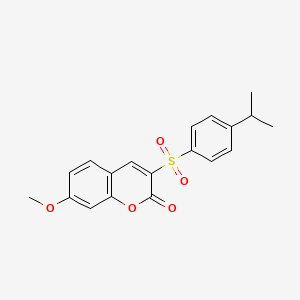
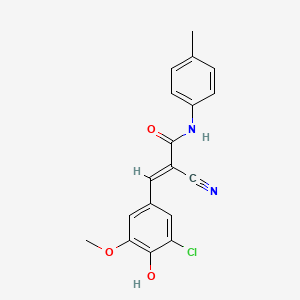
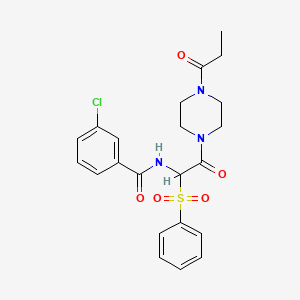
![5-Methyl-7-(pentafluoroethyl)pyrazolo[1,5-a]pyrimidine-2-carboxylic acid](/img/structure/B2911739.png)
![3-[[1-(5-Methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl)piperidin-4-yl]methyl]quinazolin-4-one](/img/structure/B2911742.png)